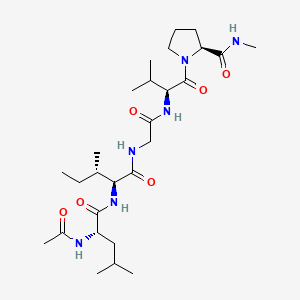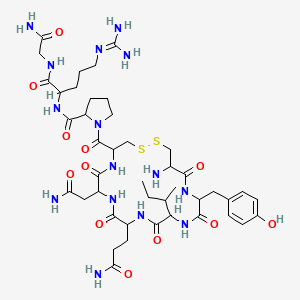
Elastin
Übersicht
Beschreibung
Elastin is one of the most abundant proteins in your body. It’s a stretchy protein that resembles a rubber band — it can stretch out (extend) and shrink back (recoil). It’s a major component of tissues in your body that require stretchiness, like your lungs, bladder, large blood vessels, and some ligaments .
Synthesis Analysis
Elastin is produced by many molecules of a large, flexible molecule called tropoelastin joining together . Elastin synthesis is dynamically regulated by a variety of molecules. Activated MMP may promote the degradation of elastin and its precursor tropoelastin, while the increase of TIMP may stabilize the synthesis of elastin .Molecular Structure Analysis
Elastin is an extracellular matrix (ECM) protein responsible for the extensibility and elastic recoil of many vertebrate tissues. Elastic fibers, which are the products of enzymatically cross-linked tropoelastin monomers and microfibrillar proteins, are composed of an insoluble polymerized elastin (ELN) core and microfibers located at the periphery .Chemical Reactions Analysis
Elastin expression is regulated by a variety of molecules that have positive and negative regulatory effects . Studies showed that coacervation is an endothermic, entropically-driven process in which hydrophobic proteins separate from the solution as a second phase when the temperature is increased, and perhaps assisting in the alignment of lysine residues for crosslinking .Physical And Chemical Properties Analysis
Elastin is a resilient connective tissue protein found in the ECM of most vertebrate tissues, and it is an important part in the interstitium of tissues that undergo repeated physical deformations in the human body. Owing to its extensive crosslinked structures, elastin is a long-lived protein that degrades slowly in healthy tissues, with a half-life of about 70 years .Wissenschaftliche Forschungsanwendungen
Elastin-Like Polypeptides for Biomedical Applications
Elastin-like polypeptides (ELPs) have gained attention in biomedical applications due to their stimulus-responsive properties and minimal immunogenicity. They are used in tissue engineering and drug delivery, benefiting from precise control over their structure and function, which is not possible with synthetic polymers. ELPs can be engineered to display bioactive agents and assemble into unique architectures, contributing significantly to advances in biomedical engineering (Varanko, Su, & Chilkoti, 2020).
Hierarchical Assembly of Elastin Materials
Elastin, an extracellular matrix protein, plays a crucial role in tissues' stretch-recoil capacity. Its hierarchical self-assembly is vital for developing biomaterials in regenerative medicine. The review highlights how elastin's sequence and structure influence the functionality of elastin-based biomaterials, with a focus on regenerative medicine applications (Wang, Ozsvar, Yeo, & Weiss, 2019).
Advances in Elastin-Based Biomaterials
Elastin and elastin-derived peptides are applied in developing biomedical devices, including scaffolds, hydrogels, and drug delivery systems for tissue engineering. Their physicochemical properties and physiological functions make them ideal for enhancing the mechanical properties of biomedical products (Del Prado Audelo et al., 2020).
Electrochemical Characterization of Elastin-Like Polymers
The stimuli-responsive behavior of elastin-like polymers (ELPs) is essential for bioengineering applications. This study characterizes the morphological changes of surface-immobilized ELPs under different environmental stimuli, demonstrating their potential for various bioengineering applications (Morales et al., 2019).
Elastin Biomaterials in Dermal Repair
Elastin-based materials, especially those based on tropoelastin, show promise in encouraging wound repair. They are integral to engineered materials used for tissue repair, contributing significantly to advancements in wound care technology (Wen, Mithieux, & Weiss, 2019).
Elastin Degradation in Health and Disease
Elastin degradation and the resultant bioactive elastin peptides, elastokines, play a significant role in various physiological processes and pathologies like emphysema, chronic obstructive pulmonary disease, and cancer. Understanding elastin degradation provides insights into its structural and biomechanical properties in health and disease (Heinz, 2020).
Elastin Assembly and Functional Properties
This study explores the assembly of monomeric tropoelastin into the polymeric elastic matrix, focusing on the effects of sequence variants on the dynamic flexibility and functional properties of elastin, providing insights into the relationship between sequence and elastin's functional properties in health and disease (Reichheld et al., 2019).
Engineering Elastin-Like Polypeptides
The study discusses the design of elastin-like polypeptides (ELPs) and their hierarchical self-assembly into various architectures for biomedical applications. It shows how the choice of building blocks affects the physical properties of nanostructures and their potential applications (Saha et al., 2020).
Cononsolvency of Elastin-Like Polypeptides
This research highlights the cononsolvency effects of elastin-like polypeptides in water/alcohol solutions, introducing a new method to tune the solubility of ELPs, potentially impacting drug delivery and other biomedical applications (Mills, Ding, & Olsen, 2019).
Contributions of Elastic Fibers in Ligament Mechanics
This study demonstrates that elastic fibers in ligaments, primarily elastin, significantly contribute to tissue mechanics, particularly under tensile and shear stress. It provides a framework for refining computational models of ligament and tendon mechanics by representing the mechanical contributions of elastic fibers (Henninger et al., 2019).
Elastin-like Polypeptides in Biomaterial Synthesis
This research outlines the preparation of elastin-like peptides (ELPs) using genetic recombination for biomedical applications like drug delivery and tissue engineering. It provides methodological guidance for the preparation and application of ELP materials (Zhao et al., 2021).
Structure-Property Relationships of Elastin-Like Polypeptides
This review discusses the structure-property relationships of elastin-like polypeptides (ELPs), focusing on their lower critical solution temperature (LCST) and mechanical properties, which are critical for developing elastic and stimuli-responsive protein-based materials (López Barreiro et al., 2021).
Novel Protein Therapeutics Using ELP Platform
The study highlights the potential of elastin-like polypeptides (ELPs) in drug delivery, showcasing their ability to act as carriers for various therapeutics, including biologics, nanoparticles, and slow-release depots (Bidwell, 2021).
Mapping Elastin Cross-Linking in Elastogenesis
This research provides new insights into the cross-linking process in human tropoelastin, revealing the complex and heterogeneous molecular interconnection essential for the structural integrity of elastic fibers in various tissues (Hedtke et al., 2019).
Elastin-Like Polypeptides in Nanomaterial Development
This review focuses on the advances in elastin-like-based nanomaterials and their applications in the medical field, including drug delivery systems and cancer therapy (Lima et al., 2022).
Biomimetic Materials for Soft Tissue Regeneration
The study develops biomimetic materials containing elastin ingredients to improve skin extensibility during wound healing, demonstrating their effectiveness in regenerative medicine (Yamamoto & Kawamura, 2020).
Safety And Hazards
Zukünftige Richtungen
Elastin is reportedly involved in the development and progression of many cardiovascular diseases through changes in its expression and structural modifications once deposited in the extracellular matrix . This approach significantly addressed the challenge of synthesizing highly repetitive encoded sequences and is poised to become a novel method for constructing ELPs .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)/t17-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUYCSDGMSDKKV-MKBYFEBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009134 | |
| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Elastin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Elastin | |
CAS RN |
9007-58-3 | |
| Record name | Elastin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elastins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















